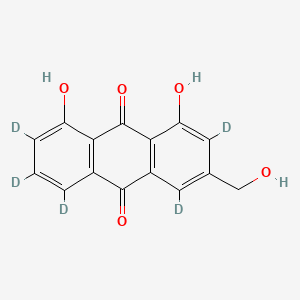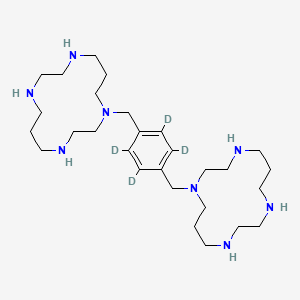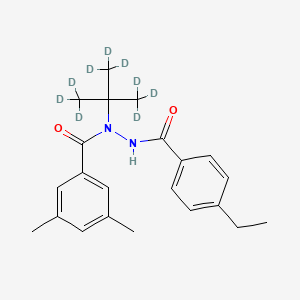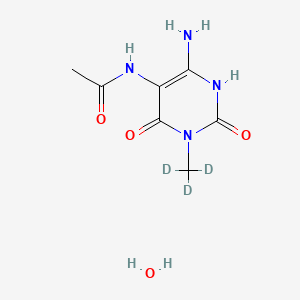
Aloe-emodin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aloe-emodin-d5 is a deuterated form of aloe-emodin, an anthraquinone derivative found in the roots and rhizomes of various plants, including Aloe vera and Rheum palmatum. Aloe-emodin is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aloe-emodin due to its enhanced stability and distinct mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aloe-emodin-d5 typically involves the deuteration of aloe-emodin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, ensuring the preservation of the anthraquinone structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aloe-emodin from natural sources, followed by deuteration using industrial-scale reactors. The purity and yield of the final product are optimized through various purification techniques, including chromatography and crystallization.
化学反应分析
Types of Reactions: Aloe-emodin-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Aloe-emodin-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance studies to investigate the metabolic pathways and stability of aloe-emodin.
Biology: Employed in cell culture studies to understand its effects on cell viability, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, wound healing, and anti-inflammatory applications.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products due to its bioactive properties.
作用机制
Aloe-emodin-d5 exerts its effects through various molecular targets and pathways:
Antitumor Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the MAP kinase pathway.
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits biofilm formation.
相似化合物的比较
- Emodin
- Rhein
- Chrysophanol
- Physcion
Aloe-emodin-d5 stands out due to its unique deuterated structure, providing advantages in stability and analytical studies.
属性
IUPAC Name |
1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)
![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)

